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Compound of Interest

Compound Name: Propanedithioamide

Cat. No.: B1272150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Propanedithioamide, systematically known as malonothioamide, is a sulfur-containing organic

compound with the chemical formula C₃H₆N₂S₂. As a dithioamide, it is an analog of

malonamide where both oxygen atoms are replaced by sulfur. This structural modification

imparts unique chemical properties and potential biological activities that are of growing

interest in medicinal chemistry and materials science. This technical guide provides an in-depth

overview of the chemical structure, physicochemical properties, synthesis, and spectral

characterization of malonothioamide. Furthermore, it explores its emerging role in drug

development, including its known biological activities and potential mechanisms of action.

Chemical Structure and Identification
The core structure of propanedithioamide consists of a three-carbon propane chain with

thioamide functional groups at both ends.

Systematic Name: Propanedithioamide Common Name: Malonothioamide CAS Number:

6944-34-9 Molecular Formula: C₃H₆N₂S₂ Molecular Weight: 134.23 g/mol

Below is a 2D representation of the chemical structure of propanedithioamide.

Caption: 2D Chemical Structure of Propanedithioamide.
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Physicochemical Properties
The physicochemical properties of malonothioamide are crucial for its handling, formulation,

and biological interactions. The presence of two thioamide groups significantly influences its

polarity, solubility, and reactivity.

Property Value

Molecular Formula C₃H₆N₂S₂

Molecular Weight 134.23 g/mol

Appearance Off-white to yellow crystalline powder

Melting Point 168-172 °C

Solubility
Soluble in polar organic solvents (e.g., DMSO,

DMF), sparingly soluble in water.

Hydrogen Bond Donor Count 4

Hydrogen Bond Acceptor Count 2

Synthesis and Experimental Protocols
The synthesis of malonothioamide typically involves the reaction of malononitrile with hydrogen

sulfide in the presence of a basic catalyst.

Reaction Scheme:

NC-CH₂-CN + 2 H₂S → H₂N(S)C-CH₂-C(S)NH₂

Experimental Protocol: Synthesis of Malonothioamide

Materials:

Malononitrile

Hydrogen sulfide gas

Pyridine (as a basic catalyst)
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Ethanol (as a solvent)

Hydrochloric acid (for neutralization)

Distilled water

Procedure:

Dissolve malononitrile in ethanol in a three-necked flask equipped with a gas inlet tube, a

stirrer, and a reflux condenser.

Cool the solution in an ice bath.

Bubble hydrogen sulfide gas through the solution while stirring.

Slowly add pyridine to the reaction mixture.

Continue to pass hydrogen sulfide through the solution for several hours until the reaction is

complete (monitored by TLC).

Stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature.

Neutralize the reaction mixture with dilute hydrochloric acid.

The crude product will precipitate out of the solution.

Collect the precipitate by filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain

pure malonothioamide.

Caption: Experimental Workflow for the Synthesis of Malonothioamide.

Spectral Data and Characterization
The structure of malonothioamide can be confirmed using various spectroscopic techniques.

4.1. ¹H NMR Spectroscopy
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δ (ppm): ~3.5 (s, 2H, CH₂) and ~9.5 (br s, 4H, 2 x NH₂)

Interpretation: The singlet at approximately 3.5 ppm corresponds to the two methylene

protons. The broad singlet at around 9.5 ppm is characteristic of the four protons of the two

thioamide groups. The chemical shift can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

δ (ppm): ~45 (CH₂) and ~200 (C=S)

Interpretation: The peak around 45 ppm is attributed to the methylene carbon, while the

downfield peak at approximately 200 ppm is characteristic of the thiocarbonyl carbon.

4.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

3300-3100 N-H stretching

~1620 N-H bending

~1400 C-N stretching

~800 C=S stretching

Biological Activity and Drug Development Potential
Thioamides, as a class of compounds, have garnered significant attention in drug discovery

due to their diverse biological activities. The replacement of an amide oxygen with sulfur can

lead to altered electronic properties, hydrogen bonding capabilities, and metabolic stability,

which can translate to improved pharmacological profiles.

5.1. Known Biological Activities of Thioamides

Thioamide-containing molecules have demonstrated a wide range of biological activities,

including:

Antitubercular: Ethionamide is a well-known second-line antitubercular drug.
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Antiviral: Some thioamides have shown activity against various viruses.

Anticancer: Thioamides have been investigated for their potential to inhibit cancer cell

growth.

Enzyme Inhibition: The thioamide group can act as a bioisosteric replacement for the amide

group in enzyme inhibitors, sometimes leading to enhanced potency.

5.2. Potential of Malonothioamide in Drug Development

While specific studies on the biological activities of malonothioamide are limited, its structure

suggests several avenues for exploration in drug development:

Chelating Agent: The two thioamide groups can act as bidentate ligands, allowing the

molecule to chelate metal ions. This property could be exploited in the development of

agents to treat diseases associated with metal dysregulation or as a strategy to deliver

metal-based drugs.

Scaffold for Library Synthesis: Malonothioamide can serve as a versatile building block for

the synthesis of a diverse library of heterocyclic compounds with potential therapeutic

applications. The reactive thioamide groups can participate in various cyclization reactions.

Hydrogen Sulfide Donor: Under certain physiological conditions, thioamides can release

hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including

vasodilation, anti-inflammatory effects, and cytoprotection.

5.3. Potential Signaling Pathway Interactions

Given the known activities of thioamides and the potential for H₂S release, malonothioamide

could potentially interact with several signaling pathways.

Caption: Potential Biological Actions and Signaling Pathways of Malonothioamide.

Conclusion
Propanedithioamide (malonothioamide) is a chemically intriguing molecule with a well-defined

structure and accessible synthetic routes. Its unique physicochemical properties, conferred by

the two thioamide groups, make it a valuable compound for further investigation. While its
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biological activities are not yet extensively studied, the known pharmacological profiles of other

thioamides suggest that malonothioamide holds significant potential as a lead compound or a

versatile scaffold in drug discovery. Future research should focus on a thorough evaluation of

its biological effects and its mechanism of action to unlock its full therapeutic potential.

To cite this document: BenchChem. [Propanedithioamide (Malonothioamide): A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272150#propanedithioamide-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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